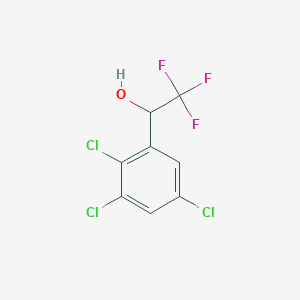

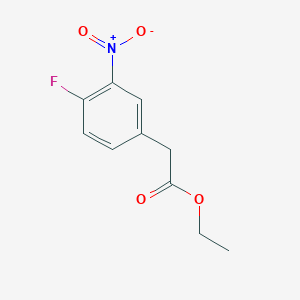

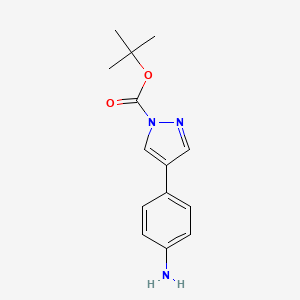

![molecular formula C9H9Cl2N3 B1472647 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1628459-82-4](/img/structure/B1472647.png)

4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine

Übersicht

Beschreibung

“4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine” is a chemical compound with the molecular formula C9H9Cl2N3. It has a molecular weight of 230.09 . It is a solid substance and should be stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine”, has been reported in various studies . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The InChI code for “4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine” is 1S/C8H8Cl2N4/c1-4(2)14-7-5(3-11-14)6(9)12-8(10)13-7/h3-4H,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

“4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine” is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, the group to which our compound belongs, have been extensively studied for their biomedical applications . The diversity of substituents at positions N1, C3, C4, C5, and C6 can lead to a wide range of biological activities .

Antiviral Properties

Several pyrazolo[3,4-b]pyridine-based derivatives, including those with diverse substitutions similar to our compound, have shown potent antiviral properties .

Antibacterial Properties

These compounds have also been reported to exhibit strong antibacterial properties , making them potential candidates for the development of new antibiotics.

Enzyme Inhibition

Compounds in this group have been found to inhibit important enzymes such as phosphodiesterase-4 and neutrophil elastase , which play crucial roles in various biological processes.

Ligands for Receptors

They have been used as ligands for A1-adenosine and prostaglandin E2 receptor 1 , suggesting their potential in the development of receptor-targeted therapies.

Treatment of Central Nervous System Disorders

Structural analogs of our compound have shown promise in the development of drugs for the treatment of central nervous system disorders .

Anti-Inflammatory Properties

These compounds have also been explored for their anti-inflammatory properties , which could be beneficial in the treatment of various inflammatory diseases.

Antagonists of Hormones

They have been found to act as antagonists of the corticotropin growth factor receptor and cholecystokinin hormones , indicating their potential use in hormone-related conditions.

Safety and Hazards

The compound is labeled with the GHS06 pictogram, indicating that it is toxic . The hazard statements associated with it are H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Zukünftige Richtungen

The future directions for “4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine” and similar compounds could involve further exploration of their synthetic strategies and potential applications. As part of the 1H-pyrazolo[3,4-b]pyridine derivatives, they may have potential in various fields, but more research is needed to fully understand their properties and potential uses .

Eigenschaften

IUPAC Name |

4,6-dichloro-1-propan-2-ylpyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N3/c1-5(2)14-9-6(4-12-14)7(10)3-8(11)13-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPOMKLPLPPWKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=N1)C(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

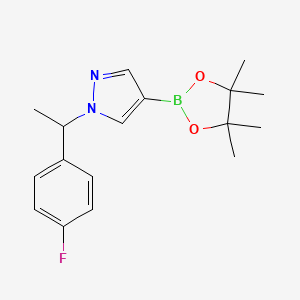

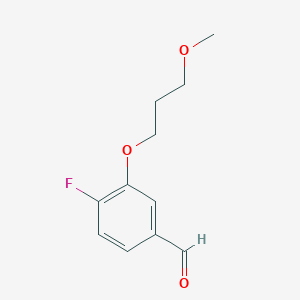

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-amine](/img/structure/B1472579.png)

![[4-(1,3-Dioxolan-2-yl)cyclohexyl]methanol](/img/structure/B1472584.png)